![molecular formula C8H7FN2O B1344219 (5-Fluoro-1H-indazol-3-yl)methanol CAS No. 518990-02-8](/img/structure/B1344219.png)
(5-Fluoro-1H-indazol-3-yl)methanol
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Overview
Description
“(5-Fluoro-1H-indazol-3-yl)methanol” is a chemical compound with the CAS Number: 518990-02-8 and a linear formula of C8H7FN2O . It has a molecular weight of 166.15 . The compound appears as an orange solid .
Molecular Structure Analysis
The InChI code for “(5-Fluoro-1H-indazol-3-yl)methanol” is 1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) . The InChI key is FUNPPRWQIBANBU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-Fluoro-1H-indazol-3-yl)methanol” is an orange solid .Scientific Research Applications
Antineoplastic Activity
Indazole compounds have been synthesized and evaluated for their antineoplastic activity against various human cancer cell lines. While specific data on (5-Fluoro-1H-indazol-3-yl)methanol is not readily available, its structural similarity to other indazole derivatives suggests potential utility in cancer research, particularly in the synthesis of new compounds with antitumor properties .
Anti-inflammatory Applications
Indazole derivatives have been investigated for their effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage. The presence of a fluorine atom in (5-Fluoro-1H-indazol-3-yl)methanol could influence its activity as an inhibitor of enzymes like cyclo-oxygenase-2 (COX-2), which are involved in inflammatory processes .
RIP2 Kinase Inhibition
The pharmacological characterization of indazole compounds related to (5-Fluoro-1H-indazol-3-yl)methanol has shown potent and selective inhibition of RIP2 kinase. This enzyme plays a role in NOD1 and NOD2 mediated disease pathogenesis, suggesting applications in the study of immune response and inflammatory diseases .
Structural Biology and Drug Design
The crystal structure of RIP2 kinase bound with an indazole derivative has been elucidated, providing insights into the molecular interactions that govern enzyme inhibition. This information is valuable for the design of new drugs targeting RIP2 kinase and related pathways, where (5-Fluoro-1H-indazol-3-yl)methanol could serve as a starting point for the development of novel therapeutics .
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indazole derivatives valuable for treatment development .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and modulate certain kinases, such as chk1, chk2, and sgk . This modulation can lead to changes in the cell’s behavior, potentially treating diseases induced by these kinases, such as cancer .
Biochemical Pathways
Indazole derivatives have been found to impact a broad range of biochemical pathways due to their interaction with various receptors . These affected pathways can lead to downstream effects, influencing a variety of biological activities .
Result of Action
Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Action Environment
For instance, this compound is recommended to be stored in a dry environment at 2-8°C , suggesting that temperature and moisture could affect its stability.
properties
IUPAC Name |
(5-fluoro-2H-indazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNPPRWQIBANBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625980 |
Source
|
Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-1H-indazol-3-yl)methanol | |
CAS RN |
518990-02-8 |
Source
|
Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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